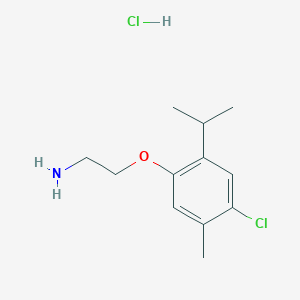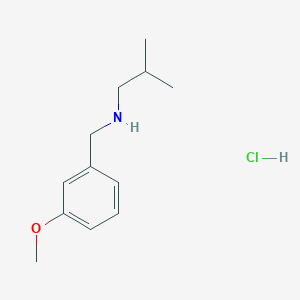
N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride
説明
N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride, also known as 3-MMC, is a synthetic cathinone that belongs to the amphetamine class of drugs. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. It is a potent stimulant that is known to produce euphoria, increased alertness, and increased energy levels. The drug has been used in scientific research to study its mechanism of action and its potential therapeutic applications.
科学的研究の応用
Synthesis and Identification
- Research has been conducted on the synthesis of various compounds related to N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride. For example, Błachut, Wojtasiewicz, and Czarnocki (2002) investigated the synthesis of 4-methoxyamphetamine (PMA) using the Leuckart method, identifying contaminants including methoxy derivatives of N-(beta-phenylisopropyl)benzaldimine and others (Błachut, Wojtasiewicz, & Czarnocki, 2002). Similarly, Zanobini, Brandi, and Meijere (2006) developed a one-pot three-component reaction involving alkylhydroxylamine hydrochlorides, including p-methoxybenzyl, to yield 3-spirocyclopropanated 2-azetidinones (Zanobini, Brandi, & Meijere, 2006).
Analytical Characterization
- Analytical characterization of compounds structurally related to N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride is another area of focus. Westphal, Girreser, and Waldmüller (2016) presented mass spectrometric, infrared spectroscopic, and nuclear magnetic resonance spectroscopic data for N-(ortho-methoxybenzyl)amines with amphetamine partial structure, contributing to the understanding of these compounds (Westphal, Girreser, & Waldmüller, 2016).
Chemical Modification and Drug Design
- The chemical modification and design of new compounds using N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride as a building block have been explored. For instance, Jing (2010) reported the design and synthesis of novel N-substituted-acyl-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl) propanamine derivatives, indicating the potential for creating diverse chemical entities (Jing, 2010).
Toxicological Studies
- In the field of toxicology, Richter et al. (2019) conducted studies on the toxicokinetics and analytical toxicology of NBOMe derivatives, which are structurally similar to N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride. Their work included the identification of phase I and II metabolites and the evaluation of plasma protein binding (Richter et al., 2019).
作用機序
Target of Action
The primary target of N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down fatty acid amides, including anandamide, a neurotransmitter involved in pain sensation, mood, and memory .
Mode of Action
N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride interacts with FAAH by inhibiting its activity . This inhibition is time-dependent and dose-dependent , suggesting a possible irreversible or slowly reversible mechanism of action . By inhibiting FAAH, the compound prevents the breakdown of anandamide, leading to increased levels of this neurotransmitter .
Biochemical Pathways
The inhibition of FAAH affects the endocannabinoid system , a complex cell-signaling system involved in regulating a range of functions and processes, including sleep, mood, appetite, memory, reproduction, and pain . By preventing the breakdown of anandamide, N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride can enhance the signaling of the endocannabinoid system .
Pharmacokinetics
The related compound n-3-methoxybenzyl-linoleamide has been shown to have slow absorption and elimination rates in rats
Result of Action
The inhibition of FAAH by N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride leads to increased levels of anandamide, which can have various effects at the molecular and cellular levels. These effects might include analgesic, anti-inflammatory, or neuroprotective effects, as anandamide can modulate the release of neurotransmitters .
特性
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-10(2)8-13-9-11-5-4-6-12(7-11)14-3;/h4-7,10,13H,8-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLGBWQBUYNSFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



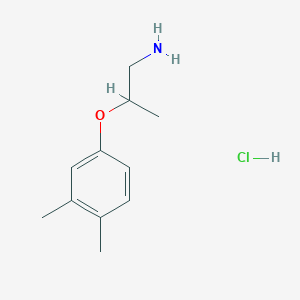
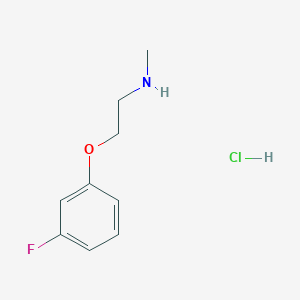
![2-[(4-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3078358.png)
![3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride](/img/structure/B3078366.png)
![3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B3078368.png)

![4-[(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-methyl]piperidine hydrochloride](/img/structure/B3078375.png)
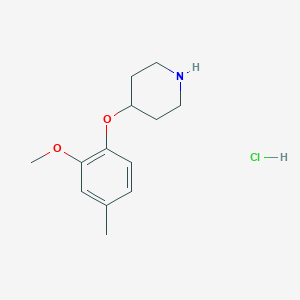
![Tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-YL}carbamate](/img/structure/B3078407.png)


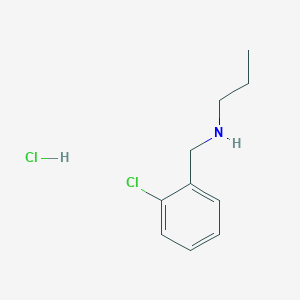
![3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3078447.png)
